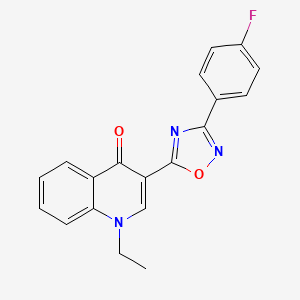

![molecular formula C20H21ClN4O4S2 B3008828 N'-(6-氯苯并[d]噻唑-2-基)-4-((2,6-二甲基吗啉)磺酰基)苯甲酰肼 CAS No. 851980-23-9](/img/structure/B3008828.png)

N'-(6-氯苯并[d]噻唑-2-基)-4-((2,6-二甲基吗啉)磺酰基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

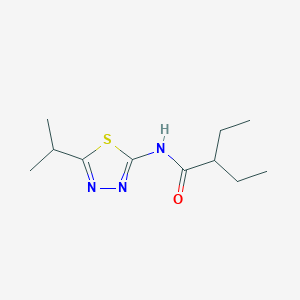

N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is a compound that likely exhibits a complex molecular structure featuring a benzothiazole moiety, a sulfonyl group, and a hydrazide function. The presence of these functional groups suggests that the compound could have potential applications in medicinal chemistry, possibly as an antibacterial agent or as a lead compound for antitumor activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the formation of sulfonyl chlorides, which are key intermediates in the synthesis of sulfonylated heterocycles. For instance, chlorosulfonation of benzothiazole has been achieved by treatment with chlorosulfonic acid, followed by reaction with amines to afford various derivatives . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl) derivatives has been reported, where 2-aminobenzothiazole is reacted with chloroacetylchloride, followed by hydrazine hydrate and a quinoline derivative to yield novel heterocycles . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide would be characterized by the presence of a benzothiazole ring system, which is known to be a versatile scaffold in medicinal chemistry due to its bioactive properties. The sulfonyl group attached to the morpholine ring would increase the compound's polarity and could influence its interaction with biological targets. NMR spectral analysis would be essential to determine the position of substitution and the configuration of the sulfonyl derivatives, as demonstrated in the study of benzothiazole derivatives .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The sulfonyl chloride moiety is reactive towards nucleophilic substitution reactions, which can be used to introduce various substituents. The hydrazide group could participate in condensation reactions to form heterocycles or could be targeted for modification to enhance biological activity. Visible-light-driven sulfonylation/cyclization reactions have been developed to access sulfonylated heterocycles, which could be a relevant method for modifying the compound's structure to optimize its properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups and molecular structure. The presence of the sulfonyl group would likely increase its solubility in polar solvents, while the benzothiazole and chloro groups could contribute to its lipophilicity, affecting its membrane permeability. The compound's stability, melting point, and boiling point would be influenced by the rigidity of the benzothiazole ring and the presence of the sulfonyl group. The antibacterial activity of related compounds suggests that N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide could also exhibit such properties, which would be confirmed through in vitro testing against various microorganisms .

科学研究应用

代谢和处置研究

已经研究了与“N'-(6-氯苯并[d]噻唑-2-基)-4-((2,6-二甲基吗啉)磺酰基)苯甲酰肼”类似的化合物的药代动力学特征,包括在人体内的代谢和处置。例如,在健康男性受试者中确定了 [14C]SB-649868(一种新型食欲素 1 和 2 受体拮抗剂)的处置和代谢,以了解其药代动力学,显示出广泛的代谢和主要通过粪便消除 (Renzulli 等人,2011 年)。

对眼压的影响

对具有苯并噻唑和磺酰胺官能团的化合物的研究探索了它们对眼压 (IOP) 的影响,这在青光眼等疾病的治疗中至关重要。一项针对 6-羟基苯并[b]噻吩-2-磺酰胺(一种有效的碳酸酐酶抑制剂)的研究旨在确定其在降低正常血压志愿者 IOP 中的功效。该研究发现对 IOP 没有显着影响,表明未能靶标部位达到足够药物浓度 (Werner Eb 等人,1987 年)。

抗菌应用

“N'-(6-氯苯并[d]噻唑-2-基)-4-((2,6-二甲基吗啉)磺酰基)苯甲酰肼”的结构表明具有潜在的抗菌特性,因为已经研究了类似化合物的对各种病原体的有效性。例如,塞他康唑是一种具有苯并噻吩核心的抗真菌剂,已研究其在局部使用中的致敏能力和安全性,显示出无致敏能力导致接触性皮炎,证实了其优异的安全性 (Romaguera 等人,1992 年)。

作用机制

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is crucial for determining the therapeutic potential of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

未来方向

属性

IUPAC Name |

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O4S2/c1-12-10-25(11-13(2)29-12)31(27,28)16-6-3-14(4-7-16)19(26)23-24-20-22-17-8-5-15(21)9-18(17)30-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAJRXFNTAUYOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

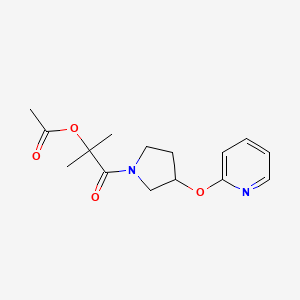

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B3008747.png)

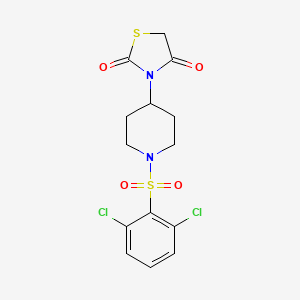

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3008748.png)

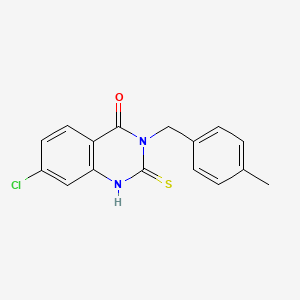

![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-methylphenyl)-4-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B3008753.png)

![2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid](/img/structure/B3008754.png)

![1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008758.png)

![1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole](/img/structure/B3008759.png)

![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)

![benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3008768.png)